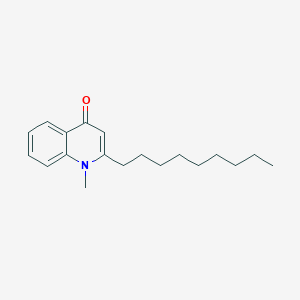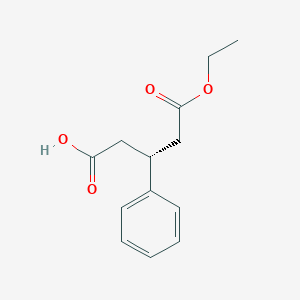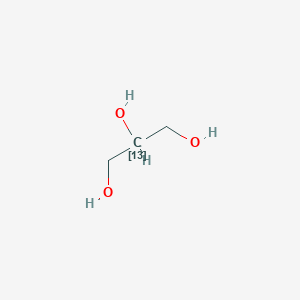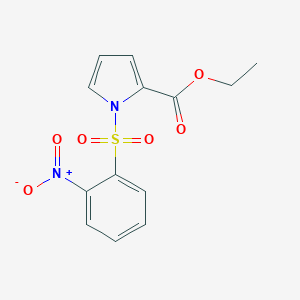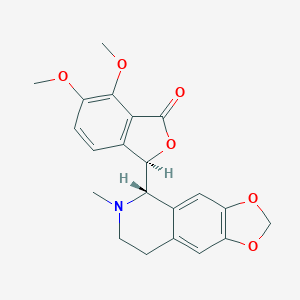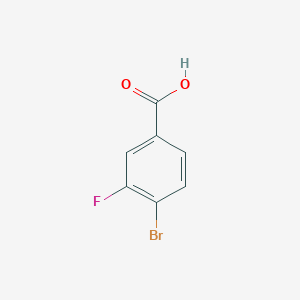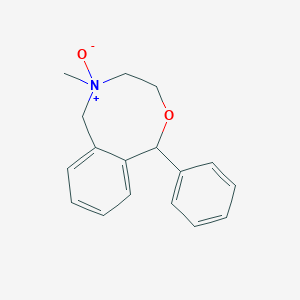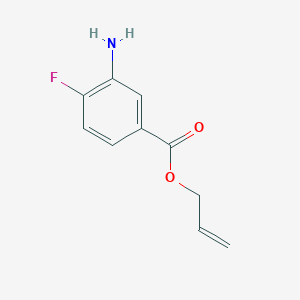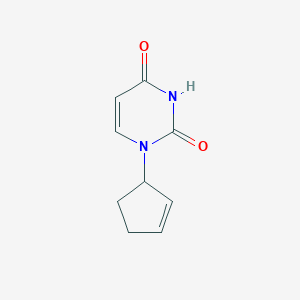
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione, also known as CC-1065 or KW-1062, is a potent antitumor antibiotic that has been extensively studied for its potential use in cancer treatment. It was first discovered in the late 1970s from the fermentation broth of Streptomyces zelensis and has since been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mécanisme D'action
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione works by binding to the minor groove of DNA and inducing DNA damage. This leads to the formation of DNA adducts, which cause the DNA to become distorted and unable to function properly. The resulting DNA damage triggers a cascade of events that ultimately leads to cell death.
Effets Biochimiques Et Physiologiques
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione has a number of biochemical and physiological effects on cells. It induces DNA damage, leading to the formation of DNA adducts and ultimately cell death. It also inhibits DNA and RNA synthesis, which can lead to a decrease in cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione is its potent antitumor activity. It has been shown to be effective against a wide range of cancer types, including solid tumors and hematological malignancies. However, its complex structure and difficult synthesis make it challenging to work with in the laboratory. Additionally, its potent cytotoxicity can make it difficult to use in vivo.
Orientations Futures
There are a number of potential future directions for research on 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione. One area of focus is the development of analogs and derivatives of the compound that may have improved pharmacological properties. Another area of interest is the use of 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential use of 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione in targeted drug delivery systems, which could improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione is a complex molecule that is difficult to synthesize. The most common method of synthesis involves the use of the precursor compound, 1-(2-cyclopenten-1-yl)-5-hydroxy-4-methylpyrimidine-2,6-dione, which is then converted to 1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione through a series of chemical reactions. This process is time-consuming and requires a high degree of skill and expertise.
Applications De Recherche Scientifique
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential use in cancer treatment. It works by binding to the minor groove of DNA and inducing DNA damage, leading to cell death. This mechanism of action makes it a promising candidate for the treatment of a wide range of cancers, including solid tumors and hematological malignancies.
Propriétés
Numéro CAS |
143541-91-7 |
|---|---|
Nom du produit |
1-(2-Cyclopenten-1-YL)-2,4(1H,3H)-pyrimidinedione |
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
1-cyclopent-2-en-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O2/c12-8-5-6-11(9(13)10-8)7-3-1-2-4-7/h1,3,5-7H,2,4H2,(H,10,12,13) |
Clé InChI |
YJOJGJABCCFCKK-UHFFFAOYSA-N |
SMILES |
C1CC(C=C1)N2C=CC(=O)NC2=O |
SMILES canonique |
C1CC(C=C1)N2C=CC(=O)NC2=O |
Synonymes |
1-(2-CYCLOPENTEN-1-YL)-2,4(1H,3H)-PYRIMIDINEDIONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



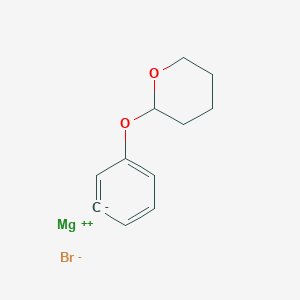
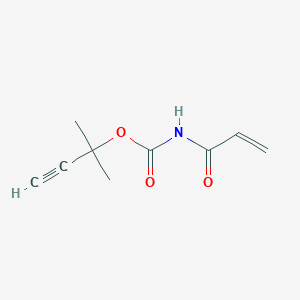
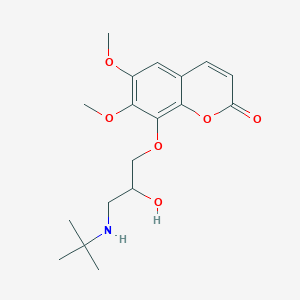
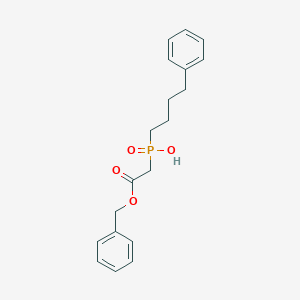
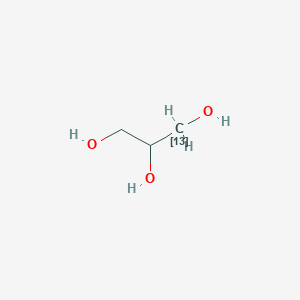
![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)
